2-Amino-6-methylnicotinic acid is an organic compound with the molecular formula C₇H₈N₂O₂. It is a derivative of nicotinic acid, characterized by an amino group at the 2-position and a methyl group at the 6-position of the pyridine ring. This compound exhibits properties that make it significant in both chemical and biological contexts. Its structure allows it to participate in various bio
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | Potassium permanganate | Varies |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Acyl chlorides | Varies |
2-Amino-6-methylnicotinic acid demonstrates significant biological activity. It plays a role in modulating cellular processes such as:
Research indicates that this compound may also have potential therapeutic applications due to its ability to influence metabolic processes.
The synthesis of 2-amino-6-methylnicotinic acid typically involves the following methods:
In industrial settings, continuous flow reactors are used to scale up production, allowing for better control over reaction conditions and improving yield and purity .
2-Amino-6-methylnicotinic acid has various applications, including:
Several compounds share structural similarities with 2-amino-6-methylnicotinic acid. Here are some notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminonicotinic Acid | Lacks methyl group at the 6-position | Affects solubility and reactivity differently |
6-Methylnicotinic Acid | Lacks amino group at the 2-position | Alters potential for hydrogen bonding |
3-Aminonicotinic Acid | Amino group at the 3-position | Different reactivity profile compared to others |
The presence of both an amino group and a methyl group on the pyridine ring distinguishes 2-amino-6-methylnicotinic acid from its analogs. This dual substitution pattern imparts distinct chemical properties, influencing its solubility, reactivity, and biological activity compared to similar compounds .